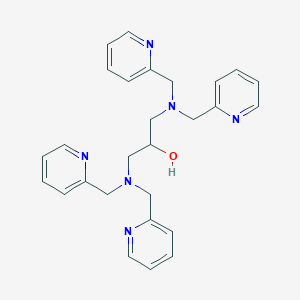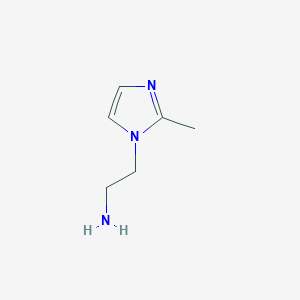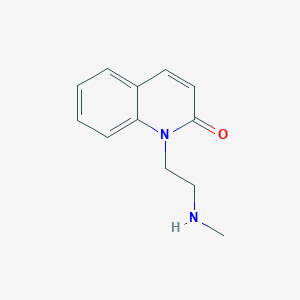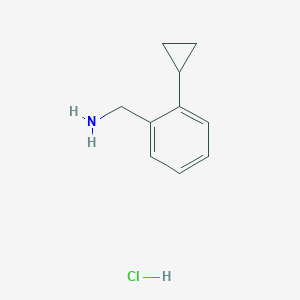
2-Cyclopropylbenzenemethanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of cyclopropyl-containing compounds often involves strategies that include cyclopropanation reactions, the use of donor-acceptor cyclopropanes, and the employment of cyclopropylidenes as intermediates. For instance, donor-acceptor cyclopropanes reacted with iodobenzene dichloride can afford ring-opened products bearing chlorine atoms, showcasing a method for introducing functional groups adjacent to the cyclopropyl ring (Garve et al., 2014). Another approach involves the palladium-catalyzed reaction of 1-bromo-2-(cyclopropylidenemethyl)benzene and 2-alkynylbenzenamine, leading to the formation of compounds that include the cyclopropyl motif (Li et al., 2012).
Molecular Structure Analysis
The molecular structure and conformation of cyclopropyl-containing compounds are of significant interest, as these features can greatly influence their reactivity and potential applications. For example, the study of 2,2-dichlorocyclopropylbenzene via theoretical calculations and gas-phase electron diffraction revealed specific conformational preferences, which are crucial for understanding the reactivity and interactions of such molecules (Shen et al., 2003).
Chemical Reactions and Properties
Cyclopropyl groups are known for their ring strain, which imparts unique reactivity patterns to compounds containing them. For instance, the reactivity of cyclopropylidenes with various nucleophiles under phase transfer catalysis conditions demonstrates the versatility of cyclopropyl-containing compounds in synthesizing heterocyclic structures and other complex organic molecules (Meijere et al., 1989).
Physical Properties Analysis
Physical properties such as solubility, melting point, and boiling point are crucial for the practical application and handling of chemical compounds. While specific data on 2-Cyclopropylbenzenemethanamine hydrochloride might not be readily available, studies on related compounds can provide insights into how the cyclopropyl group and its substitutions affect these properties.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are essential for understanding how cyclopropyl-containing compounds can be utilized in chemical syntheses. The study of cyclopropanation reactions, such as those catalyzed by iron in the presence of diazomethane, highlights the potential of cyclopropyl groups to participate in the formation of cyclopropane rings, a key structural motif in organic chemistry (Morandi & Carreira, 2012).
科学的研究の応用
Ring-Opening Dichlorination
Donor-acceptor cyclopropanes, including structures similar to 2-Cyclopropylbenzenemethanamine hydrochloride, have been investigated for their chemical reactivity. A study demonstrated that these cyclopropanes can react with iodobenzene dichloride to yield ring-opened products with chlorine atoms. This reaction is applicable to various donor and acceptor groups, indicating a broad utility in synthetic chemistry (Garve, Barkawitz, Jones, & Werz, 2014).
Proton-Driven Self-Assembled Systems
Cyclam, a ligand extensively used in coordination chemistry, has been studied for its ability to form host structures towards cyanide metal complexes. Research involving cyclam and its protonated forms indicates potential applications in creating complex molecular systems, which can be of significance in fields like nanotechnology and molecular engineering (Bergamini et al., 2004).
Synthesis of Cyclopropyl Amines
Cyclopropyl amines, a category that includes compounds like 2-Cyclopropylbenzenemethanamine hydrochloride, have been synthesized through reactions involving enamines and trimethylsilyl enol ethers. This study underscores the versatility of cyclopropyl amines in chemical synthesis and their potential applications in creating various organic compounds (Kadikova et al., 2015).
Simmons-Smith Reaction Pathways
The Simmons-Smith reaction, significant in organic chemistry for cyclopropanation, has been analyzed to understand its reaction mechanisms. This research provides insight into the chemical behavior of cyclopropane derivatives, potentially including 2-Cyclopropylbenzenemethanamine hydrochloride (Nakamura, Hirai, & Nakamura, 2003).
In Vitro Antiviral Activity
Studies have explored the potential antiviral activities of compounds similar to 2-Cyclopropylbenzenemethanamine hydrochloride. For instance, research on hydroxychloroquine, which shares some structural similarities, revealed its efficacy in inhibiting SARS-CoV-2 in vitro, suggesting possible applications in antiviral drug development (Yao et al., 2020).
特性
IUPAC Name |
(2-cyclopropylphenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c11-7-9-3-1-2-4-10(9)8-5-6-8;/h1-4,8H,5-7,11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMBWRDFQYWEED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC=C2CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropylbenzenemethanamine hydrochloride | |
CAS RN |
118184-64-8 |
Source


|
| Record name | 1-(2-cyclopropylphenyl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

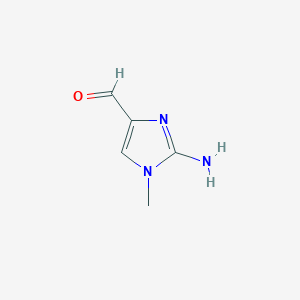
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-6a,6b,9,9,12a-pentamethyl-2-methylidene-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B38315.png)
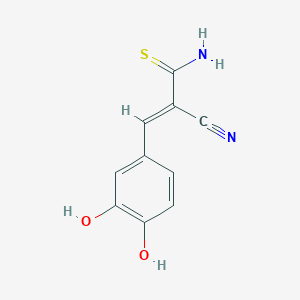


![(2E,4E,6E)-7-[5-[(4E,6E)-8-[[2-[2,4-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-3-(2-phenylacetyl)oxyoxan-2-yl]-3-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B38326.png)
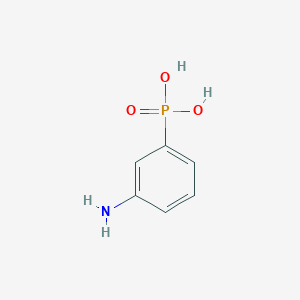
![2-Amino-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one](/img/structure/B38330.png)
![(5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid](/img/structure/B38331.png)

